molecular formula C14H20N4O3S B2763167 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034360-16-0

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2763167
CAS No.: 2034360-16-0
M. Wt: 324.4
InChI Key: UPDWPRGFDLSDQO-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H20N4O3S. This compound features a unique structure combining a pyridine ring, a sulfonyl group, an azetidine ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

    Sulfonylation: The azetidine ring is then sulfonylated using pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the pyridin-3-ylsulfonyl azetidine intermediate.

    Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.

    Amidation: Finally, the carboxamide group is introduced via amidation reactions using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-ylsulfonyl)azetidine: Lacks the piperidine and carboxamide groups, potentially altering its biological activity.

    Piperidine-4-carboxamide: Does not contain the azetidine or pyridine-sulfonyl moieties, which may affect its binding properties and efficacy.

    N-(Pyridin-3-ylsulfonyl)piperidine: Similar structure but without the azetidine ring, which could influence its chemical reactivity and biological interactions.

Uniqueness

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the azetidine and piperidine rings, along with the sulfonyl and carboxamide groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-pyridin-3-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDWPRGFDLSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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